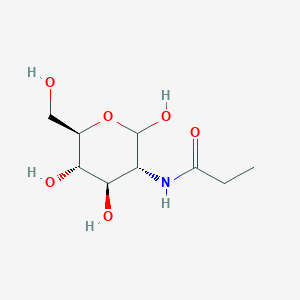
N-Propionyl-D-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propionyl-D-glucosamine is a significant biomedical substance . It plays an indispensable role in the treatment of joint-related afflictions and supports the well-being of cartilage . It has a molecular weight of 235.24 and its linear formula is C9H17NO6 .
Synthesis Analysis
The synthesis of N-Propionyl-D-glucosamine has been studied in various solvents such as water, methanol, and dimethylsulfoxide . Vibrational properties of the “amide-I mode” in N-Propionyl-D-glucosamine were examined using steady-state infrared and femtosecond infrared dispersed pump-probe spectroscopies . The presence of multiple solvated structures was supported by the slightly frequency-dependent vibrational relaxation rate of the amide-I mode .Chemical Reactions Analysis
The degradation processes of N-acetyl-d-glucosamine (GlcNAc) and d-glucosamine in subcritical water were measured using a continuous tubular reactor at 170 to 210°C . The degradation processes obeyed first-order kinetics in the tested temperature ranges .Physical And Chemical Properties Analysis
N-Propionyl-D-glucosamine has been examined in three typical solvents (water, methanol, and dimethylsulfoxide) using steady-state infrared and femtosecond infrared dispersed pump-probe spectroscopies . As a result of solute-solvent interactions, multiple structured N-Propionyl-D-glucosamine-solvent clusters are formed in water and methanol but are unlikely in dimethylsulfoxide .Aplicaciones Científicas De Investigación
Vibrational Properties Study
N-Propionyl-D-glucosamine’s vibrational properties have been examined in three typical solvents (water, methanol, and dimethylsulfoxide) using steady-state infrared and femtosecond infrared dispersed pump-probe spectroscopies . This study helps in understanding the structural dynamics of N-Propionyl-D-glucosamine .
Quantitative Determination
A quantitative determination method of N-acetyl-D-glucosamine (GlcNAc) and N,N’-diacetylchitobiose (GlcNAc)2 has been proposed using a proton nuclear magnetic resonance experiment . N-acetyl groups of GlcNAc and (GlcNAc)2 are chosen as target signals, and the deconvolution technique is used to determine the concentration of the corresponding compound .
Regenerative Medicine
N-Propionyl-D-glucosamine has a wide application in regenerative medicine. For instance, it can be used for osteoarthritis treatment, where the damaged cartilages can be replaced by using Glucosamine .
Drug Development
Due to its versatile characteristics, N-Propionyl-D-glucosamine can be used as a novel candidate for utilization not only in regenerative medicine but also for drug development .
Structural Dynamics
The structural dynamics of N-Propionyl-D-glucosamine have been probed by infrared spectroscopies and ab initio computations . This helps in characterizing the three-dimensional arrangement of sugar residues and their structural dynamics in glycopeptides .
Hydrolysis Kinetics
N-Propionyl-D-glucosamine can be used to study the hydrolysis kinetics of chitin . This can help in understanding the breakdown of chitin and the formation of various products .
Mecanismo De Acción
Target of Action
N-Propionyl-D-glucosamine is a derivative of glucosamine, which is a common ingredient in nutritional supplements used for the relief of joint pain Glucosamine is known to be a precursor for glycosaminoglycans, a major component of joint cartilage .
Mode of Action
It is known that glucosamine supplements may help to rebuild cartilage . The amide-I mode in glucosamine, which could be present in N-Propionyl-D-glucosamine, exhibits both structural and solvent sensitivities that can be used to characterize the three-dimensional arrangement of sugar residues and their structural dynamics in glycopeptides .
Biochemical Pathways
N-Propionyl-D-glucosamine likely participates in the hexosamine biosynthesis pathway (HBP), which produces uridine diphosphate-N-acetyl glucosamine (UDP-GlcNAc), a key metabolite used for N- or O-linked glycosylation . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP .
Pharmacokinetics
The solute-solvent interactions of n-propionyl-d-glucosamine have been examined in water, methanol, and dimethylsulfoxide .
Result of Action
Glucosamine is commonly used over the counter as a treatment for arthritic joint pain .
Action Environment
The action of N-Propionyl-D-glucosamine is influenced by the solvent environment. Multiple structured N-Propionyl-D-glucosamine-solvent clusters are formed in water and methanol but are unlikely in dimethylsulfoxide .
Safety and Hazards
The safety data sheet for N-Propionyl-D-glucosamine advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
N-Propionyl-D-glucosamine and similar compounds have been widely used in food, cosmetics, and pharmaceutical industries . They exhibit diverse properties that open up a wide range of applications in various sectors, especially in biomedical science . The latest advances in biomedical research hold great promise in wound-healing management products . Future research may focus on the biomedical applications of N-Propionyl-D-glucosamine, including tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment, and other useful purposes .
Propiedades
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6-,7-,8-,9?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEOJYOKWPEKKN-JOHDSVJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propionyl-D-glucosamine | |
Q & A
Q1: How does N-Propionyl-D-glucosamine impact bacterial growth and enzyme regulation?
A: Research indicates that N-Propionyl-D-glucosamine significantly affects the growth and enzyme regulation of bacteria like Bacillus subtilis. [] It acts as a repressor for the enzyme L-glutamine-D-fructose-6-phosphate aminotransferase (Gm-6-P synthetase), a key enzyme in the synthesis of glucosamine-6-phosphate. [] This repression suggests a potential role of N-Propionyl-D-glucosamine in regulating bacterial cell wall synthesis, as glucosamine-6-phosphate is a precursor for cell wall components. Further investigation is needed to understand the full extent of its impact on bacterial growth and the potential implications for developing new antibacterial agents.
Q2: What makes the vibrational properties of N-Propionyl-D-glucosamine interesting from a spectroscopic perspective?
A: The "amide-I mode," an infrared absorption band primarily associated with the C=O stretching vibration in the amide unit of N-Propionyl-D-glucosamine, exhibits interesting solvent-dependent behavior. [] Studies using infrared spectroscopies reveal that this mode is sensitive to the type of solvent, indicating the formation of distinct N-Propionyl-D-glucosamine-solvent clusters in water and methanol. [] This sensitivity allows researchers to probe the three-dimensional structure and dynamics of sugar residues in more complex molecules like glycopeptides. Additionally, the faster vibrational relaxation rate of the amide-I mode in N-Propionyl-D-glucosamine compared to simpler molecules like N-methylacetamide suggests a potential energy transfer pathway involving the sugar unit, which warrants further exploration. []
Q3: Does Aeromonas hydrophila produce N-Propionyl-D-glucosamine, and if so, what is its potential significance?
A: Yes, analysis of the methanolic extract of Aeromonas hydrophila using gas chromatography-mass spectrometry (GC-MS) revealed the presence of N-Propionyl-D-glucosamine among other bioactive compounds. [] This finding is particularly interesting as Aeromonas hydrophila is known to produce various secondary metabolites with potential applications in medicine and agriculture. While the specific role and importance of N-Propionyl-D-glucosamine production by this bacterium remain to be fully elucidated, this finding opens avenues for exploring its potential antifungal properties and applications in various fields. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

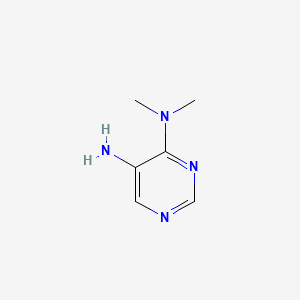
![1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY](/img/no-structure.png)
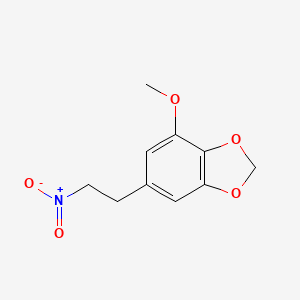





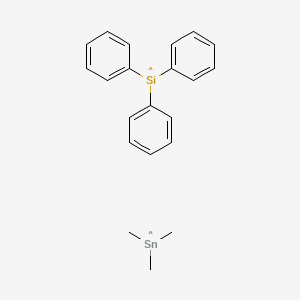
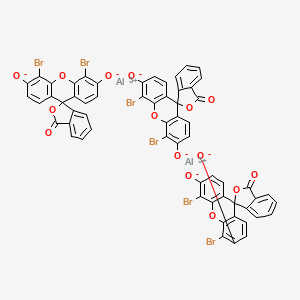
![(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone](/img/structure/B1144194.png)